molecular formula C15H22O6S B13996865 Ethyl 2-(4-(tosyloxy)butoxy)acetate

Ethyl 2-(4-(tosyloxy)butoxy)acetate

Cat. No.: B13996865
M. Wt: 330.4 g/mol
InChI Key: WOZBMMRKCUQXKI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(tosyloxy)butoxy)acetate is an organic ester compound characterized by a central tosyloxy (p-toluenesulfonyloxy) group attached to a butoxy chain, which is further linked to an ethyl acetate moiety. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the tosyloxy group’s role as a superior leaving group. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, notably in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation, such as androgen receptor degradation in cancer therapy .

Properties

Molecular Formula

C15H22O6S

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 2-[4-(4-methylphenyl)sulfonyloxybutoxy]acetate

InChI

InChI=1S/C15H22O6S/c1-3-20-15(16)12-19-10-4-5-11-21-22(17,18)14-8-6-13(2)7-9-14/h6-9H,3-5,10-12H2,1-2H3

InChI Key

WOZBMMRKCUQXKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCCCOS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 2-(4-(tosyloxy)butoxy)acetate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium tert-butoxide, p-toluenesulfonyl chloride, and various solvents like THF and ethyl acetate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(4-(tosyloxy)butoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(4-(tosyloxy)butoxy)acetate exerts its effects involves its ability to act as a precursor or intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in substitution reactions, the tosyloxy group is typically the leaving group, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Key Structural Features :

  • Tosyloxy group : Enhances electrophilicity and reactivity in substitution reactions.
  • Butoxy spacer : Provides flexibility and modulates solubility and pharmacokinetic properties.
  • Ethyl ester : Balances lipophilicity and hydrolytic stability compared to bulkier esters like tert-butyl .

Comparison with Similar Compounds

Structural and Functional Analogues

a) Ethyl 2-(tosyloxy)acetate

  • Structure : Shorter chain (lacks the butoxy spacer).
  • Synthesis : Prepared via reaction of ethyl glycolate with p-toluenesulfonyl chloride in THF using triethylamine as a base (75% yield) .
  • Reactivity: Limited spacer length reduces steric hindrance, favoring faster nucleophilic substitution but lower target specificity compared to butoxy derivatives.

b) Ethyl 2-(4-aminophenoxy)acetate

  • Structure: Tosyloxy replaced by an amino group (-NH₂).
  • Synthesis: Derived from reduction of ethyl 2-(4-nitrophenoxy)acetate using NH₄Cl/Fe in ethanol/water (62% yield) .
  • Applications : Precursor for dual glucokinase (GK) activators, highlighting divergent biological roles compared to tosyloxy derivatives .

c) tert-Butyl 2-(3-(4-(tosyloxy)butoxy)propoxy)acetate (L-8)

  • Structure : Ethyl ester replaced by tert-butyl; additional propoxy spacer.
  • Synthesis : Tosylation of tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate with TsCl and TEA (52% yield) .
  • Stability : Tert-butyl esters exhibit higher hydrolytic stability, advantageous for in vivo applications .

Key Observations :

  • Tosylation reactions (e.g., ) consistently require bases like Et₃N or DMAP for activation.
  • Yields vary based on steric demands; bulkier tert-butyl derivatives show lower yields due to purification challenges .

Physicochemical Properties

Property Ethyl 2-(4-(tosyloxy)butoxy)acetate Ethyl 2-(tosyloxy)acetate L-8 (tert-butyl analogue)
Molecular Formula C₁₅H₂₂O₆S C₁₁H₁₄O₅S C₂₀H₃₂O₇S
Molecular Weight 354.4 g/mol 282.3 g/mol 440.5 g/mol
Solubility Moderate in ethyl acetate High in THF Low in water
Key NMR Signals δ 7.79 (d, J=8.4 Hz, Ts aromatic) δ 4.55 (s, CH₂CO) δ 1.50 (s, t-Bu)
Stability Hydrolytically labile (ethyl ester) Moderate High (t-Bu ester)

Biological Activity

Ethyl 2-(4-(tosyloxy)butoxy)acetate is a compound with diverse biological activities that have been the subject of various studies. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tosyl group, which enhances its reactivity and biological activity. The compound's structure can be represented as follows:

Ethyl 2 4 tosyloxy butoxy acetate=C12H16O5S\text{Ethyl 2 4 tosyloxy butoxy acetate}=C_12H_{16}O_5S

This compound's unique functional groups contribute to its solubility and interaction with biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its antibacterial efficacy, the compound demonstrated activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using human cancer cell lines, such as MCF-7 (breast adenocarcinoma), revealed that the compound induces apoptosis. The IC50 value for MCF-7 cells was found to be approximately 50 µg/mL. Flow cytometry analysis indicated that treatment with the compound led to significant early and late apoptosis rates:

Treatment (µg/mL)Early Apoptosis (%)Late Apoptosis (%)
Control53
251510
503025

These findings suggest that this compound may disrupt cancer cell proliferation through apoptotic pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism: The compound appears to disrupt bacterial cell membranes, leading to increased permeability and cell lysis.
  • Anticancer Mechanism: this compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2), resulting in mitochondrial dysfunction and caspase activation .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Efficacy: A study conducted on foodborne pathogens demonstrated that the compound significantly reduced microbial load in contaminated food samples, suggesting its utility as a food preservative.
  • Anticancer Research: Clinical trials are underway to evaluate the safety and efficacy of this compound in combination therapies for breast cancer patients. Preliminary results indicate enhanced therapeutic effects when used alongside standard chemotherapeutics.
  • Mechanistic Insights: Recent investigations into the molecular pathways affected by the compound have revealed its role in modulating inflammatory responses, which may contribute to its anticancer effects.

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